Flavaprin

Description

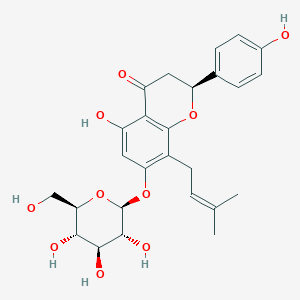

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-12(2)3-8-15-19(35-26-24(33)23(32)22(31)20(11-27)36-26)10-17(30)21-16(29)9-18(34-25(15)21)13-4-6-14(28)7-5-13/h3-7,10,18,20,22-24,26-28,30-33H,8-9,11H2,1-2H3/t18-,20+,22+,23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYUIXRQCPBGKG-WTYMVSKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Flavaprin

Botanical Sources and Distribution of Flavaprin

This compound has been identified in the leaves and fruits of specific plants, highlighting its distribution within certain botanical families.

Identification in Euodia daniellii and Evodia rutaecarpa

This compound has been isolated from the leaves and fruits of Euodia daniellii (also known as Tetradium daniellii) cabidigitallibrary.orgkoreascience.krnih.gov. Research on Euodia daniellii has led to the isolation of several compounds, including four flavonoid glycosides, among which is this compound cabidigitallibrary.orgkoreascience.krnih.gov. This compound has also been reported as a constituent of the fruits of Evodia rutaecarpa chemfaces.comresearchgate.net.

Detection in Phellodendron chinense var. glabriusculum and Tetradium daniellii

While the search results confirm the presence of this compound in Tetradium daniellii (synonym for Euodia daniellii) cabidigitallibrary.orgkoreascience.krnih.gov, specific information regarding its detection in Phellodendron chinense var. glabriusculum was not explicitly found within the provided search results. Tetradium daniellii is recognized for its nectar-rich flowers and is cultivated in various regions maryland.govamitis.eu.

Presence in Fruit Extracts (e.g., Terminalia bellirica, Terminalia chebula)

This compound has been detected in the fruit extracts of Terminalia bellirica and Terminalia chebula. mdpi.comnih.govpreprints.org Liquid chromatography-mass spectrometry (LC-MS) analysis of these fruit extracts has indicated the presence of this compound, among other phytochemicals. mdpi.comnih.govpreprints.org These fruits are known for their use in traditional medicine and contain various bioactive compounds, including flavonoids and tannins. innovareacademics.inagrijournal.orgresearchgate.netnih.govnih.govpreprints.org

Here is a table summarizing the botanical sources where this compound has been identified:

| Botanical Source | Plant Part | Reference |

| Euodia daniellii (Tetradium daniellii) | Leaves, Fruits | cabidigitallibrary.orgkoreascience.krnih.gov |

| Evodia rutaecarpa | Fruits | chemfaces.comresearchgate.net |

| Terminalia bellirica | Fruit Extracts | mdpi.comnih.govpreprints.org |

| Terminalia chebula | Fruit Extracts | mdpi.comnih.govpreprints.org |

Methodologies for this compound Isolation and Purification

The isolation and purification of flavonoids like this compound from plant matrices involve several standard techniques.

Extraction Techniques from Plant Matrices

Extraction of flavonoids from plant material typically involves exposing the plant material to a solvent that can solubilize the phytochemicals. e3s-conferences.orgnih.govoleumdietetica.es Common traditional methods include maceration, percolation, decoction, and refluxing. e3s-conferences.orgnih.govoleumdietetica.es Solvents frequently used for flavonoid extraction include ethanol, methanol (B129727), and aqueous mixtures of these alcohols. e3s-conferences.orgnih.govoleumdietetica.esmdpi.com The choice of solvent can influence the selectivity of the extraction, with hydroalcoholic mixtures often being suitable for phenolic compounds. nih.govmdpi.com More modern techniques such as ultrasound-assisted extraction and microwave-assisted extraction are also employed to improve efficiency and reduce extraction time and solvent consumption. e3s-conferences.orgnih.govnih.gov

Chromatographic Separation Strategies for this compound

Chromatographic methods are widely used for the separation and purification of compounds from complex plant extracts. e3s-conferences.orgthermofisher.commedicilon.comnih.govbestchrom.comcytivalifesciences.com These techniques separate molecules based on their differential interactions with a stationary phase. While the specific chromatographic strategy used for this compound isolation is not detailed in all search results, general methods for flavonoid purification include column chromatography using various stationary phases like silica (B1680970) gel or Sephadex LH-20, and techniques such as ion exchange chromatography, hydrophobic interaction chromatography, and affinity chromatography. thermofisher.commedicilon.comnih.govbestchrom.comcytivalifesciences.comkoreascience.kr High-performance liquid chromatography (HPLC) is a common analytical and preparative technique for the separation and identification of flavonoids. oleumdietetica.es The purification process often involves multiple chromatographic steps to achieve a high degree of purity. medicilon.comcytivalifesciences.com

Biosynthesis and Metabolic Pathways of Flavaprin

Overview of Flavonoid Biosynthesis: Phenylpropanoid Pathway Foundations

Flavonoid biosynthesis originates from the aromatic amino acid phenylalanine, which is produced via the shikimate pathway. nih.govtaylorandfrancis.comwikipedia.org The initial steps, often referred to as the general phenylpropanoid pathway, involve the conversion of phenylalanine into activated cinnamic acid derivatives. nih.gov This foundational pathway provides the essential building blocks for the diverse flavonoid structures found in nature. nih.govtaylorandfrancis.comwikipedia.orgnih.govresearchgate.netmdpi.com

Role of Key Phenylpropanoid Pathway Enzymes (e.g., PAL, C4H, 4CL)

Several key enzymes catalyze the initial steps of the phenylpropanoid pathway. Phenylalanine ammonia-lyase (PAL) is the first committed enzyme, deaminating phenylalanine to form trans-cinnamic acid. nih.govwikipedia.orgresearchgate.net Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, then catalyzes the hydroxylation of trans-cinnamic acid at the para position, yielding p-coumaric acid. nih.govresearchgate.netbiotech-asia.orgresearchgate.netfrontiersin.org Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A (CoA) moiety, forming p-coumaroyl-CoA. nih.govwikipedia.orgresearchgate.netbiotech-asia.orgresearchgate.netfrontiersin.org This p-coumaroyl-CoA is a pivotal intermediate that enters the flavonoid biosynthetic pathway. nih.govwikipedia.orgresearchgate.net The activities of PAL, C4H, and 4CL are often coordinately expressed, influencing the flux of metabolites into the phenylpropanoid pathway and subsequent flavonoid biosynthesis. nih.gov

Intermediate Metabolites in Flavaprin Biosynthesis (e.g., Chalcones, Flavanones)

The flavonoid pathway diverges from the general phenylpropanoid pathway with the action of chalcone (B49325) synthase (CHS). CHS catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone. wikipedia.orgresearchgate.netresearchgate.netbiotech-asia.org Chalcones are open-chain flavonoids that serve as the direct precursors for the bicyclic flavonoid structures. biotech-asia.orgmdpi.com The subsequent step involves chalcone isomerase (CHI), which catalyzes the stereospecific intramolecular cyclization of chalcones to form flavanones. wikipedia.orgresearchgate.netresearchgate.netbiotech-asia.orgmdpi.com Flavanones, characterized by a saturated carbon atom at the 2-position of the C-ring, are central intermediates in the biosynthesis of various flavonoid subclasses, including flavones, flavonols, and anthocyanins. nih.govbiotech-asia.orgencyclopedia.pub this compound is a derivative of the flavanone (B1672756) structural class. biosynth.comuni.lunih.govpharmaffiliates.com While the precise intermediate flavanone directly preceding this compound with its specific hydroxylation and prenylation pattern is not explicitly detailed in the general pathway, the formation of a flavanone backbone is a necessary step. Dihydroflavonols are further intermediates formed from flavanones by flavanone 3-hydroxylase (F3H), representing a branch point leading to flavonols and anthocyanins. mdpi.combiotech-asia.org

Enzymatic Modifications in this compound Biogenesis

Following the formation of the core flavanone structure, a series of enzymatic modifications contribute to the structural diversity of flavonoids, leading to compounds like this compound. These modifications include glycosylation, methylation, and prenylation.

Glycosylation Processes in this compound Formation

Glycosylation, the attachment of sugar moieties to flavonoid aglycones, is a common modification that significantly impacts their solubility, stability, and biological activity. nih.govcas.czpjmonline.orgfrontiersin.orgfrontiersin.org This process is primarily catalyzed by UDP-glycosyltransferases (UGTs), which utilize UDP-sugars as the sugar donors. nih.govcas.czpjmonline.orgfrontiersin.org this compound is characterized by a glucose unit attached at the 7-position. uni.lunih.govpharmaffiliates.com Specific UGTs are responsible for the regioselective transfer of sugar residues to particular hydroxyl groups on the flavonoid structure. pjmonline.orgfrontiersin.org The glycosylation at the 7-OH position in this compound is mediated by such a specific glycosyltransferase, converting the flavanone aglycone into its corresponding 7-O-glucoside.

Methylation and Other Post-Synthetic Structural Diversifications

Methylation, the addition of methyl groups to hydroxyl or other groups, is another enzymatic modification observed in flavonoids, catalyzed by O-methyltransferases (OMTs). nih.govmdpi.comoup.comwikipedia.orgmdpi.com O-methylation can alter the chemical properties of flavonoids, such as increasing lipophilicity and affecting biological interactions. nih.govmdpi.comoup.comwikipedia.org While this compound's structure does not include methyl groups based on its published chemical formula and name, methylation is a significant diversification mechanism in flavonoid biosynthesis in general. uni.lunih.govpharmaffiliates.com OMTs exhibit regioselectivity, methylating specific positions on the flavonoid scaffold. mdpi.comwikipedia.orgmdpi.com

Molecular Mechanisms of Flavaprin S Biological Activities

Modulation of Cellular Oxidative Stress and Redox Homeostasis by Flavaprin

Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the ability of a biological system to detoxify these reactive products mdpi.comnih.gov. Flavonoids are known to play a role in controlling this balance, contributing to the maintenance of redox homeostasis researchgate.net. This compound, being a flavonoid, is understood to possess antioxidant capacity chemwhat.net.

Flavonoids can act as direct scavengers of free radicals such as ROS and RNS mdpi.comresearchgate.netchemwhat.com. Their chemical structure, particularly the presence of hydroxyl groups, allows them to donate a hydrogen atom or receive an electron to stabilize these reactive species mdpi.comresearchgate.net. This direct scavenging activity helps to neutralize harmful radicals and reduce oxidative damage to cellular components chemwhat.com. While specific data for this compound's direct scavenging capacity is not detailed in the provided sources, this is a well-established mechanism for flavonoids as a class.

Transition metal ions, such as iron (Fe) and copper (Cu), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions, contributing significantly to oxidative stress chemwhat.idnih.govnih.gov. Flavonoids have the ability to chelate these metal ions, forming stable complexes that reduce their catalytic activity chemwhat.idnih.govnih.govvdoc.pub. This metal chelation is considered a crucial mechanism by which flavonoids exert their antioxidant effects chemwhat.idnih.gov. The efficacy and site of metal chelation by flavonoids are dependent on their specific chemical structure, including the arrangement and number of hydroxyl groups and the presence of a carbonyl moiety chemwhat.idvdoc.pub. By chelating redox-active metals, flavonoids can prevent or reduce the generation of damaging free radicals, thereby contributing to redox homeostasis chemwhat.idnih.gov. Although specific metal chelation data for this compound is not available in the provided search results, flavonoids are generally known to exhibit this property.

Mechanisms of Metal Ion Chelation and Redox Inactivation

This compound's Interactions with Cellular Enzymes and Transport Systems

Flavonoids can interact with a variety of cellular enzymes involved in metabolism and detoxification, as well as with transport systems that regulate the uptake and efflux of compounds across cell membranes. These interactions can influence the pharmacokinetics and pharmacodynamics of co-administered substances and endogenous molecules.

Phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs), play a critical role in the detoxification and elimination of xenobiotics and endogenous compounds through conjugation reactions mdpi.combidepharm.com. Flavonoids have been shown to modulate the activity and/or expression of these enzymes mdpi.comnih.govnih.gov. For example, certain flavonoids can inhibit GST activity nih.govnih.gov. Studies have demonstrated that flavonoids like quercetin (B1663063) and luteolin (B72000) can inhibit glutathione S-transferase P1-1 (GSTP1-1) uni.lu. The extent of this modulation can depend on the specific flavonoid structure, concentration, and the particular enzyme isoform involved nih.gov. Inhibition of these enzymes by flavonoids could potentially affect the metabolism and biological effects of their substrates nih.gov. While specific interactions between this compound and UGTs, SULTs, or GSTs are not described in the provided search results, the modulation of these enzymes is a known property of the flavonoid class.

Cellular transporters, particularly ABC efflux transporters like P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), and Breast Cancer Resistance Protein (BCRP/ABCG2), as well as influx transporters like Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs), are crucial for the absorption, distribution, metabolism, and excretion of various compounds wikipedia.orgnih.govavantiresearch.com. Flavonoids have been shown to interact with these transporters, which can have significant implications for the bioavailability and cellular accumulation of their substrates researchgate.netnih.govwikipedia.orgnih.govavantiresearch.com.

P-gp is a well-studied efflux transporter that pumps substrates out of cells, affecting their absorption in the intestine, transport across the blood-brain barrier, and elimination in the liver and kidney. Many flavonoids have been identified as P-gp inhibitors, which can lead to increased intracellular concentrations and altered pharmacokinetics of P-gp substrate drugs researchgate.netavantiresearch.com. Structure-activity relationship studies have indicated that certain structural features of flavonoids are important for their interaction with P-gp avantiresearch.com.

MRP2 is another efflux transporter primarily located in the liver, kidney, and intestine, involved in the transport of conjugated organic anions nih.govwikipedia.org. Flavonoids, such as quercetin, have been investigated for their potential interaction with MRP2 nih.gov.

BCRP is an efflux transporter found in various tissues, including the intestine, liver, and at the blood-brain barrier, influencing the disposition of a wide range of substrates. Several flavonoids, including quercetin, genistein, and chrysin, have been reported to inhibit BCRP activity.

OATPs and OATs are influx transporters that mediate the uptake of organic anions into cells, particularly in the liver and intestine. Flavonoids can interact with OATPs, affecting the uptake of their substrates. For instance, certain flavonoids have been shown to inhibit OATP1B1-mediated uptake.

While the provided search results establish that flavonoids can interact with these various transporter systems, specific data detailing the nature and extent of this compound's interactions with P-gp, MRP2, BCRP, OATPs, or OATs are not available. However, based on its classification as a flavonoid, it is plausible that this compound may also exhibit modulatory effects on these important cellular transport systems.

Targeted Enzyme Inhibition

Flavonoids have been shown to interact with various enzymes, potentially inhibiting their activity.

Protein Tyrosine Phosphatase 1B (PTP1B) Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. medipol.edu.trnih.gov Inhibition of PTP1B is considered a potential therapeutic approach for conditions like type 2 diabetes mellitus and obesity. medipol.edu.trnih.gov Studies on various flavonoids have demonstrated their ability to inhibit PTP1B activity. medipol.edu.trnih.govsioc-journal.cn The inhibitory effect of flavonoids on PTP1B is influenced by their structural characteristics, including the nature, position, and number of substituents on the flavonoid structure. nih.gov While flavonoids, as a class, show promise as PTP1B inhibitors, specific data detailing this compound's direct inhibitory activity or mechanism against PTP1B was not found in the consulted literature.

HMG-CoA Reductase 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase is a rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. wikipedia.orgnih.govtcichemicals.com Inhibition of HMG-CoA reductase is a primary strategy for lowering cholesterol levels. nih.govtcichemicals.comnih.gov While certain plant extracts containing flavonoids have shown HMG-CoA reductase inhibitory activity nih.gov, specific research on this compound's direct effect on HMG-CoA reductase was not identified in the provided search results.

DNA Gyrase DNA gyrase is a bacterial enzyme essential for DNA replication, transcription, repair, and recombination. It is a target for some antibiotics. Information regarding the inhibition of DNA gyrase specifically by this compound or general flavonoids was not found in the consulted literature.

This compound's Specific Protein-Protein and Protein-Gene Interactions

Specific research detailing this compound's direct protein-protein interactions or protein-gene interactions, such as with Protein disulfide-isomerase or Casein kinase II subunit alpha', was not identified in the provided search results. General studies on flavonoids indicate they can modulate cellular functions through interactions with various signaling pathways and transcription factors nih.gov, but specific binding partners like Protein disulfide-isomerase or Casein kinase II subunit alpha' for this compound were not reported.

Influence of this compound on Intracellular Signaling Cascades

Flavonoids are known to modulate various intracellular signaling cascades, influencing a range of cellular processes. biosynth.comnih.gov

Gene Expression Modulation and Transcriptional Regulation

Flavonoids can modulate gene expression through the activation or inhibition of various transcription factors. nih.gov Research on flavonoid biosynthesis in plants highlights the complex transcriptional regulation involving transcription factors like MYB, AP2/ERF, and WRKY. nih.govnih.gov While flavonoids, as a class, are understood to impact transcriptional regulation nih.govnih.gov, specific studies detailing how this compound modulates gene expression or its direct effects on specific transcription factors were not found in the consulted literature.

Impact on Cell Survival and Inflammatory Signaling Pathways

This compound has been noted for its potential in modulating signaling pathways linked to inflammation and cell survival. biosynth.com Flavonoids, in general, have been shown to influence cell survival signaling pathways, including those involving PI3K/Akt and MAPK. nih.govnih.gov They can exert modulatory actions on cellular systems through direct action on various signaling pathways, affecting cellular functions by altering the phosphorylation state of targeted molecules. nih.gov

Inflammatory signaling pathways, such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway, are modulated by various flavonoids. nih.govresearchgate.netfrontiersin.org These interactions can influence the production of inflammatory cytokines. nih.govfrontiersin.orgresearchgate.net While this compound is mentioned as potentially modulating inflammatory signaling biosynth.com, specific detailed research on this compound's precise impact on these pathways was not extensively available in the provided search results.

Involvement in Apoptosis-Related Signaling

Apoptosis, or programmed cell death, is regulated by complex signaling cascades, primarily through the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. thermofisher.comsinobiological.comnih.govnumberanalytics.com Flavonoids have been implicated in modulating apoptosis-related signaling. nih.gov For instance, some flavonoids can induce autophagic cell death through the suppression of signaling pathways like mTOR. nih.gov The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the formation of the death-inducing signaling complex (DISC) and caspase activation. sinobiological.comnumberanalytics.comnih.gov The intrinsic pathway is triggered by intracellular stresses and involves mitochondrial events. thermofisher.comsinobiological.comnih.gov While flavonoids can influence these processes nih.gov, specific data detailing this compound's direct involvement in the extrinsic or intrinsic apoptosis pathways was not found in the consulted literature.

Modulation of Key Signaling Pathways

Flavonoids have been shown to modulate several key signaling pathways involved in various cellular processes.

Wnt Signaling Pathway: Information specifically detailing this compound's modulation of the Wnt signaling pathway was not found in the provided search results. General flavonoid interactions with this pathway were not prominently featured in the search.

PI3K/AKT/FOXO Signaling Pathway: The PI3K/AKT pathway is a crucial intracellular pro-survival signaling system that negatively regulates FOXO transcription factors. nih.govresearchgate.netijbs.combpsbioscience.comnih.gov Activation of PI3K/AKT can lead to the phosphorylation and cytoplasmic translocation of FOXO, reducing its transcriptional activity. researchgate.netijbs.comfrontiersin.org Flavonoids have been shown to modulate the PI3K/Akt pathway. nih.govnih.gov While flavonoids in general can interact with this pathway nih.govnih.gov, specific research on this compound's direct impact on the PI3K/AKT/FOXO signaling axis was not extensively available in the provided search results.

STAT3 Signaling Pathway: The STAT3 signaling pathway is involved in various cellular processes, including cell growth, survival, and immune responses. Information specifically detailing this compound's modulation of the STAT3 signaling pathway was not found in the provided search results.

mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival. nih.govmdpi.com It integrates various signals and is often deregulated in diseases. nih.gov The PI3K/Akt pathway is an upstream regulator of mTOR. mdpi.commdpi.com Some flavonoids have been shown to suppress mTOR signaling. nih.gov While flavonoids can influence the mTOR pathway nih.govmdpi.com, specific research on this compound's direct modulation of mTOR was not found in the consulted literature.

Antibacterial Mechanisms of this compound-Related Flavonoids

Flavonoids exhibit antibacterial properties through multifaceted mechanisms, targeting essential bacterial structures and processes. Research into this compound-related flavonoids suggests similar modes of action may contribute to their potential antibacterial effects.

Disruption of Bacterial Cell Wall and Membrane Integrity

One of the primary mechanisms by which flavonoids exert antibacterial activity is by compromising the structural integrity of bacterial cell walls and membranes. Flavonoids can cause damage to the cytoplasmic membrane, leading to perforation and/or a reduction in fluidity. wikipedia.orgfishersci.se This disruption can result in the leakage of essential intracellular components, ultimately leading to cell death. wikipedia.org For instance, catechins, a group of polyhydroxylated flavan-3-ols found in green tea extracts, are well-studied for their ability to damage cytoplasmic membranes and cell walls in a wide range of Gram-positive and Gram-negative bacteria. wikipedia.org Epicatechin gallate (ECg) and epigallocatechin gallate (EGCg) are particularly active in this regard, intercalating into phospholipid bilayers and perturbing membrane-associated processes. wikipedia.org This perturbation can also affect bacterial virulence and antibiotic resistance. wikipedia.org Studies have shown that ECg and EGCg can alter the physical properties of membranes, inducing tight packing of phospholipid acyl chains and even solubilizing lipid molecules. wikipedia.org

Inhibition of Essential Bacterial Metabolic Processes (e.g., Energy Metabolism, Nucleic Acid Synthesis)

Flavonoids can also interfere with vital bacterial metabolic pathways, including those responsible for energy production and the synthesis of nucleic acids. Several flavonoids have been shown to hinder the function of the respiratory chain and/or ATP synthase, thereby inhibiting cellular energy metabolism. wikipedia.org Additionally, flavonoids can block the synthesis of nucleic acids by inhibiting enzymes such as topoisomerase and DNA gyrase, which are crucial for DNA replication and transcription. wikipedia.orgfishersci.se Inhibition of cell wall synthesis by acting as competitive inhibitors of D-alanine-D-alanine ligase and inhibition of cell membrane synthesis by targeting enzymes in the fatty acid synthesis pathway have also been reported for flavonoids. wikipedia.org For example, catechin (B1668976) gallates have been studied for their action against Escherichia coli, Mycobacterium, Helicobacter pylori, and Enterococcus faecalis, showing strong inhibition of bacterial type II fatty acid synthase (FAS-II) system components like β-ketoacyl-ACP reductase (FabG) and trans-2-enoyl-ACP reductase (FabI). wikipedia.org Quercetin, another flavonoid, has its antibacterial activity partially attributed to the inhibition of DNA gyrase. wikipedia.org Licochalcones A and C have been proposed to inhibit energy metabolism. wikipedia.org

Comparative Studies on Gram-Positive Versus Gram-Negative Bacterial Interactions

The efficacy and mechanisms of flavonoids can differ between Gram-positive and Gram-negative bacteria, primarily due to variations in their cell envelope structures. Gram-negative bacteria possess an outer membrane that can act as a barrier, limiting the access of some flavonoids to their intracellular targets. wikipedia.orgmdpi.com Studies have indicated that the lipophilicity of flavonoids can influence their ability to cross the inner membrane of Gram-negative bacteria. wikipedia.org When the LogP value is above a certain threshold (e.g., >3.6), it may be difficult for flavonoids to cross this membrane, and their action might shift towards effects on the cell membrane, similar to those observed in Gram-positive bacteria. wikipedia.org Conversely, when the LogP value is lower (e.g., between 0 and 3.0), flavonoids may exhibit better cell membrane permeability in the lipid bilayer. wikipedia.org While the cell membrane is a major site of action for flavonoids against Gram-positive bacteria, flavonoids may have multiple mechanisms against Gram-negative species, with the cell membrane still being an important target. mdpi.com Research suggests that DNA gyrase is another significant target of plant flavonoids against Gram-negative bacteria. Comparative studies have shown that the antibacterial activities of most plant flavonoids against Gram-negative bacteria are generally weaker than against Gram-positive bacteria, although this can vary depending on the LogP value. wikipedia.orgmdpi.com

Neuroprotective Mechanisms Attributed to this compound

Flavonoids, including those structurally related to this compound, have demonstrated neuroprotective potential through various mechanisms that help maintain neuronal health and function, particularly in the context of neurodegenerative conditions.

Regulation of Cellular Homeostasis in Neurodegenerative Contexts

Flavonoids can contribute to the regulation of cellular homeostasis within the nervous system, which is often disrupted in neurodegenerative diseases. They can influence cellular signaling pathways critical for neuronal survival, differentiation, and synaptic plasticity. For instance, flavonoids have been observed to interact with protein and lipid kinase signaling cascades, leading to the inhibition of apoptosis triggered by neurotoxic species and promoting neuronal survival. Some flavonoids, like flavanones such as hesperetin, have been shown to inhibit oxidant-induced neuronal apoptosis by activating signaling proteins important in pro-survival pathways. Baicalein, a flavone, has been demonstrated to significantly inhibit JNK activation and neuronal cell death induced by 6-hydroxydopamine. Quercetin may suppress JNK activity and apoptosis induced by various factors, including hydrogen peroxide and TNF-alpha. Flavonoids can also block oxidative-induced neuronal damage by preventing the activation of caspase-3, highlighting their anti-apoptotic action. The flavanols epicatechin and 3′-O-methyl-epicatechin protect neurons against oxidative damage by suppressing JNK and downstream partners. Maintaining cellular homeostasis is crucial for mitigating the accumulation of toxic aggregates associated with neurodegenerative diseases.

Mitigation of Oxidative Stress and Inflammation in Neural Pathways

Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases. Flavonoids are known for their antioxidant and anti-inflammatory properties, which play a significant role in their neuroprotective effects. Flavonoids can protect nerve cells from oxidative stress by scavenging free radicals and regulating oxidative stress pathways. They can decrease enzymes that produce reactive oxygen species and stimulate antioxidant defense systems, such as the Nrf2/ARE system. Activation of Nrf2 target genes, particularly HO-1, in astrocytes and neurons has been shown to be strongly protective against inflammation, oxidative damage, and cell death. This mechanism is activated by various natural substances, including polyphenols like hesperidin (B1673128) and quercetin. Quercetin, for example, exhibits protective effects against oxidative stress-mediated neuronal damage by modulating the expression of Nrf2-dependent antioxidant reactive elements and attenuating neuroinflammation. This is achieved by suppressing NF-kB signal transduction and counteracting cascading inflammatory pathways.

Advanced Research Methodologies for Flavaprin Characterization and Mechanistic Elucidation

Analytical Techniques for Flavaprin Quantification and Structural Analysis

Precise identification, quantification, and structural elucidation are fundamental steps in understanding a chemical compound like this compound. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. It is frequently employed as an analytical method to determine the purity of this compound samples naver.combiocrick.com. Furthermore, HPLC, often coupled with a diode array detector (HPLC-DAD), is utilized in the analysis of plant extracts to identify and quantify their various constituents, including flavonoids like this compound researchgate.net. This chromatographic method allows for the separation of this compound from other compounds present in complex matrices based on its polarity and interaction with the stationary phase.

Mass Spectrometry (LC-MS) for Phytochemical Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the phytochemical profiling of plant extracts containing this compound. This hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. LC-MS has been successfully applied to identify this compound in extracts from Terminalia bellirica and Terminalia chebula fruits nih.govmdpi.compreprints.org.

LC-MS analysis allows for the putative identification of compounds by comparing their mass spectra and retention times to databases and reference standards mdpi.com. Advanced mass analyzers like Orbitrap Exploris 120 and quadrupole-time-of-flight (qTOF) mass spectrometers are used in conjunction with UHPLC systems for high-resolution and accurate mass measurements, which are crucial for the identification of phytochemicals mdpi.comoup.com.

Mass spectrometry also plays a key role in structural elucidation, particularly for flavonoid glycosides. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable information about the structure of this compound, including the nature and position of sugar moieties attached to the flavonoid aglycone oup.com. For instance, the loss of specific mass units corresponding to sugar residues (e.g., hexose) can be observed in the fragmentation spectra oup.com.

Spectroscopic Characterization (e.g., NMR, UV-Vis)

Spectroscopic methods are essential for the comprehensive structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the molecule naver.com. Analysis of chemical shifts, coupling constants, and correlation spectroscopy (e.g., COSY, HMQC, HMBC) allows for the complete assignment of signals and confirmation of the proposed structure koreascience.kr.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to obtain the electronic absorption spectrum of this compound, which is characteristic of its flavonoid structure. UV spectra provide information about the chromophores present and can be influenced by the solvent and the presence of shift reagents, aiding in the identification of hydroxyl and other functional groups koreascience.kr. For this compound, UV spectra in methanol (B129727) show absorption maxima at specific wavelengths, with shifts observed in the presence of reagents like sodium methoxide (B1231860) (MeONa) and aluminum chloride (AlCl₃) koreascience.kr. Infrared (IR) spectroscopy is another technique used to identify functional groups based on characteristic vibrational frequencies koreascience.kr.

Detailed spectroscopic data, such as the ¹H NMR and ¹³C NMR chemical shifts reported for this compound isolated from Euodia daniellii, are critical for confirming its structure as 8-isopentenylnaringenin-7-O-glucoside koreascience.kr.

In Vitro Experimental Models for Mechanistic Studies

Investigating the biological activities and mechanisms of action of this compound often involves the use of in vitro experimental models. These models allow researchers to study the effects of this compound on specific cellular processes, pathways, and enzymes under controlled conditions.

Cell-Based Assay Systems for Cellular Pathway Elucidation

Cell-based assay systems are valuable for elucidating the effects of this compound on cellular pathways. These assays involve treating various cell lines with this compound or extracts containing it and monitoring changes in cellular behavior, protein expression, or the activity of specific signaling molecules.

While direct studies on this compound's mechanism using specific cell-based assays were not extensively detailed in the search results, related research on flavonoid-rich fractions and other similar compounds provides insight into the types of assays that would be applicable. For example, flavonoid-rich fractions have been evaluated for antioxidant activity in RAW cells using methods like the MTT assay, which assesses cell viability and can indirectly indicate protection against oxidative stress researchgate.net. Cytotoxicity assays using human tumor cell lines have also been employed to evaluate the potential anti-proliferative effects of isolated flavonoids, although in one study, flavonoids including this compound did not show cytotoxicity against the tested cell lines koreascience.kr. Studies on other flavanone (B1672756) glycosides like Poncirin have utilized cell-based assays to investigate anti-inflammatory effects in macrophage cell lines by examining the regulation of inflammatory mediators and transcription factors like NF-κB chemfaces.com. Such approaches could be adapted to study this compound's influence on relevant cellular pathways, potentially including those related to oxidative stress, inflammation, or other processes suggested by its flavonoid nature biosynth.com.

Biochemical Enzyme Activity Assays for Inhibition Kinetics

Biochemical enzyme activity assays are used to determine if this compound can modulate the activity of specific enzymes. These assays typically involve incubating the enzyme with its substrate in the presence and absence of this compound and measuring the resulting enzyme activity. This can help to identify if this compound acts as an inhibitor or activator and to determine the kinetics of this interaction.

Research on plant extracts containing flavonoids has included the evaluation of enzyme inhibitory activities. For instance, a study on Euodia daniellii extract, from which this compound was isolated, investigated cyclooxygenase-2 (COX-2) inhibitory activity koreascience.kr. While bergapten, a coumarin (B35378) also isolated, showed COX-2 inhibition, the activity of this compound specifically in this assay was not detailed as an inhibitor koreascience.kr. Another study exploring a flavonoid-rich fraction mentioned testing for α-amylase inhibitory activity researchgate.net. This compound is also listed as an analytical standard that can be used in enzyme activity assays such as ACP activity mlbio.cn. These examples highlight the relevance of enzyme activity assays in exploring the potential biochemical targets of this compound and understanding its mechanism of action at a molecular level.

Preclinical In Vivo Models for Investigating Biological Effects

Preclinical in vivo studies are crucial for evaluating the biological effects of compounds like this compound in a complex living system before potential human applications. These models provide insights into efficacy, pharmacokinetics, and potential interactions within a biological environment.

Animal Models for Neuroprotection Research

Animal models are widely used in neuroprotection research to study the potential of compounds to prevent or slow the progression of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. biosynth.commdpi.com These models often involve inducing neuronal damage or mimicking disease pathology to assess the protective effects of a compound. For instance, models utilizing neurotoxins like MPTP, 6-OHDA, rotenone, or paraquat (B189505) are employed to study Parkinson's disease. benthamopenarchives.com While the search results specifically mention the investigation of this compound's potential in neuroprotection, particularly in the context of Alzheimer's and Parkinson's disease, the detailed outcomes of specific animal model studies for this compound are not provided in the search snippets. biosynth.com However, the broader field of flavonoid neuroprotection research frequently utilizes rodent models to investigate mechanisms such as the decrease in enzymes producing reactive oxygen species, inhibition of mono-amine oxidases, stimulation of the Nrf2/ARE system, induction of brain-derived neurotrophic factor production, and prevention of amyloid-beta aggregation. mdpi.com Inhibition of neuroinflammatory processes, often assessed by measuring cytokine formation (e.g., TNF-alpha and IL-1beta) by microglia and astrocytes, is another key area of investigation in these models. mdpi.com

Models for Studying Antimicrobial Effects

Animal models are also utilized to investigate the antimicrobial effects of compounds. These models can assess the efficacy of a substance in reducing bacterial load, preventing infection, or working synergistically with existing antibiotics in a living host. While general information on animal models for antibacterial drug development, including models for pneumonia caused by bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, is available, specific animal model studies investigating the antimicrobial effects of this compound were not detailed in the provided search results. nih.govnih.gov Research into the antimicrobial activity of other flavonoid-rich extracts has shown effects against various bacterial pathogens, including Staphylococcus aureus, MRSA, Escherichia coli, and Klebsiella pneumoniae, in both in vitro and in vivo settings. researchgate.netresearchgate.net Animal models, such as mouse models of E. coli and S. aureus infection, have demonstrated reductions in bacterial count following treatment with certain agents. frontiersin.org

Computational and In Silico Approaches in this compound Research

Computational and in silico methods play a significant role in modern drug discovery and research, offering cost-effective and efficient ways to predict compound properties, interactions, and potential biological activities. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a key computational technique used to predict the binding affinity and interaction modes of a ligand, such as this compound, with a target protein. researchgate.netplos.orgmdpi.com This method helps to understand how a compound might interact with biological targets at a molecular level, providing insights into potential mechanisms of action. Molecular docking can predict possible binding sites and the strength of the interaction. plos.org While the search results discuss molecular docking in the context of other flavonoids and various protein targets, including SARS-CoV-2 spike protein and enzymes involved in bacterial virulence, specific molecular docking studies focused on this compound were not found in the provided snippets. researchgate.netnih.gov However, the principles of molecular docking are broadly applicable to studying the interactions of flavonoid compounds with their potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Flavonoid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.trconicet.gov.ar For flavonoid derivatives, QSAR studies can help identify the structural features that are important for a particular activity, such as enzyme inhibition or receptor binding. nih.govconicet.gov.arnih.gov These models can then be used to predict the activity of new, untested flavonoid compounds and guide the design of derivatives with improved properties. QSAR studies on flavonoid derivatives have been performed to investigate various activities, including inhibition of p56lck protein tyrosine kinase and interaction with the benzodiazepine (B76468) binding site of the GABA(A) receptor complex. nih.govconicet.gov.arnih.gov These studies often utilize molecular descriptors and statistical methods to build predictive models. dergipark.org.trconicet.gov.arimist.ma While the search results highlight QSAR studies on flavonoid derivatives in general, specific QSAR modeling focused on this compound was not explicitly mentioned. However, given this compound's flavonoid structure, QSAR approaches could be valuable in understanding how structural modifications might influence its biological activities.

Omics-Based Methodologies in this compound Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive data on biological systems and can be integrated to gain a holistic understanding of the effects of a compound. mdpi.comnih.gov Multi-omics approaches can reveal complex interactions and pathways influenced by a compound like this compound. frontiersin.orgnih.gov These methodologies can be used to identify biomarkers, understand mechanisms of action, and predict responses. While the search results discuss the application of omics technologies in drug discovery and in studying plant traits and hyperinflammation, specific omics-based studies directly investigating this compound were not detailed. mdpi.comnih.govfrontiersin.orgnih.gov However, omics approaches could be applied to this compound research to explore its impact on gene expression, protein profiles, or metabolic pathways in relevant biological systems, potentially revealing novel insights into its mechanisms of neuroprotection or antimicrobial activity.

Transcriptomic Profiling and Gene Expression Analysis (e.g., RT-PCR, RNA-Seq)

Transcriptomic profiling, utilizing techniques such as RT-PCR and RNA-Seq, allows for the global analysis of gene expression patterns in response to a compound. These methods can reveal which genes are upregulated or downregulated following exposure to this compound, providing clues about the cellular pathways and biological processes it influences. While direct studies specifically detailing this compound's impact through large-scale RNA-Seq or detailed RT-PCR panels were not extensively found in the search results, transcriptomic analysis is a common methodology in the broader study of flavonoids and plant extracts to understand their mechanisms of action. For instance, transcriptomic changes have been investigated in the context of studying the effects of other flavonoids and plant extracts on various biological processes, such as inflammation and the regulation of specific genes like NOS-2. researchgate.netresearchgate.net The application of these methods to this compound would involve treating cells or organisms with the compound and then analyzing the changes in mRNA levels to identify affected genes and pathways.

Metabolomic and Proteomic Investigations to Identify Biomarkers and Pathways

Metabolomics and proteomics are crucial for understanding the downstream effects of a compound at the molecular level. Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system, while proteomics focuses on the entire set of proteins. These approaches can help identify biomarkers of exposure or effect and elucidate the metabolic and signaling pathways modulated by the compound.

This compound has been detected in metabolomic analyses of plant extracts. For example, LC-MS metabolomics analysis of Terminalia bellirica and Terminalia chebula fruit extracts identified this compound as one of the phytochemical constituents. preprints.orgmdpi.comresearchgate.netnih.gov The presence and relative abundance of this compound in these extracts were determined as part of a broader investigation into their antimicrobial properties and phytochemical composition. preprints.orgmdpi.comresearchgate.netnih.gov

A study investigating the phytochemical composition and antimicrobial activity of Terminalia bellirica and Terminalia chebula fruit extracts utilized LC-MS metabolomics profiling. preprints.orgmdpi.comresearchgate.netnih.gov this compound was identified in the methanolic extract of Terminalia bellirica with a detected percentage area. preprints.orgmdpi.comresearchgate.netnih.gov

| Compound Name | Retention Time (min) | m/z | Molecular Formula | Detected in T. bellirica Methanol Extract (% Area) |

| This compound | - | - | C26H30O10 | 0.07 |

Metabolomic studies can reveal how this compound affects endogenous metabolic pathways by comparing the metabolite profiles of treated and untreated samples. Changes in the levels of specific metabolites can indicate modulated enzymatic activities or pathway fluxes.

Proteomic investigations, often involving mass spectrometry-based techniques, can identify proteins whose expression levels or post-translational modifications are altered by this compound. This can provide insights into the protein targets of this compound or the signaling cascades it affects. While specific proteomic studies on this compound were not prominently featured in the search results, proteomic analysis is a complementary approach to transcriptomics and metabolomics in systems biology studies of bioactive compounds. For instance, Western blotting, a technique to study protein expression, has been used in conjunction with transcriptomic analysis in research on the effects of citrus flavonoids. researchgate.net Applying proteomics to this compound research could help identify the protein networks and cellular functions it influences, potentially revealing biomarkers of its activity or efficacy.

By integrating data from transcriptomics, metabolomics, and proteomics, researchers can gain a more holistic understanding of how this compound interacts with biological systems at multiple molecular levels, identifying potential biomarkers and elucidating the complex pathways involved in its observed effects.

Emerging Research Directions and Future Perspectives for Flavaprin

Exploration of Novel Biological Activities and Therapeutic Potential (Excluding Clinical Outcomes)

Research into Flavaprin highlights its inherent antioxidant capacity, which is central to its observed biological activities. biosynth.com This capacity enables the modulation of cellular pathways, the scavenging of free radicals, and the regulation of oxidative stress, all of which are crucial for maintaining cellular homeostasis. biosynth.com These mechanisms suggest potential applications in mitigating neurodegenerative processes. biosynth.com

Scientific investigations have explored this compound for its potential in neuroprotection, particularly in the context of disorders like Alzheimer's and Parkinson's disease. biosynth.com Its ability to influence signaling pathways associated with inflammation and cell survival positions it as a candidate for interventions targeting age-related cognitive decline and other neurodegenerative conditions. biosynth.com Beyond neuroprotection, flavonoids, as a class of compounds to which this compound belongs, are recognized for a wide spectrum of bioactivities, including anticancer, antibacterial, antiviral, analgesic, antioxidant, antidiabetic, and anti-inflammatory effects. researchgate.net Studies have also isolated this compound alongside compounds demonstrating cyclooxygenase-2 inhibitory activity. chemfaces.com Furthermore, flavonoids are being investigated for their antiviral potential, such as against the dengue virus NS2B/NS3 protease, indicating a broader scope for flavonoid research. pjps.pk

Investigation of Synergistic Interactions with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds is an area of ongoing exploration. biosynth.com While specific detailed findings on synergistic interactions involving this compound are limited in the immediate search results, the concept of synergistic effects among natural compounds, particularly flavonoids, is recognized in broader phytochemical research. For instance, a study on Zanthoxylum schinifolium identified a synergistic interaction between two flavanones in inhibiting rat intestinal α-glucosidase activity. researchgate.net This suggests that combinations of flavonoids or flavonoids with other classes of compounds could exhibit enhanced biological effects compared to individual components. Research into plant extracts containing flavonoids, such as those from Terminalia bellirica and Terminalia chebula, has shown additive interactions with some conventional antibiotics, although synergistic effects were not observed in the specific combinations tested in that study. preprints.orgmdpi.comresearchgate.netpreprints.orgnih.gov These findings underscore the complexity and potential of investigating combined effects to optimize therapeutic potential.

Methodological Advancements and Overcoming Research Challenges in Complex Biological Systems

Research into this compound and other natural compounds in complex biological systems faces various challenges, including understanding their pharmacokinetics and bioavailability. biosynth.com Methodological advancements are crucial for accurately assessing the biological activities and mechanisms of action of these compounds. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for detailed phytochemical analysis of plant extracts containing flavonoids, enabling the identification and quantification of components like this compound. preprints.orgmdpi.comresearchgate.netpreprints.orgnih.gov In vitro assays, including disc diffusion and broth microdilution, are standard methodologies for evaluating antibacterial activity. preprints.orgmdpi.comresearchgate.netpreprints.orgnih.gov Computational approaches like molecular docking are utilized to predict the potential interactions of flavonoids with biological targets, such as viral enzymes, aiding in the identification of potential antiviral agents. pjps.pk Overcoming challenges in this field often involves integrating these diverse methodologies to gain a comprehensive understanding of how compounds like this compound behave within biological systems and exert their effects.

Q & A

Q. How should researchers document this compound’s experimental protocols for replication?

- Methodological Answer: Follow the Materials Design Analysis Reporting (MDAR) checklist. Provide stepwise synthesis procedures, raw data (e.g., NMR spectra), and statistical code in supplementary files. Reference open-source platforms like Zenodo for dataset archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.